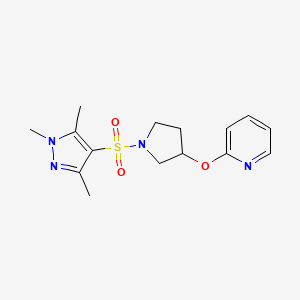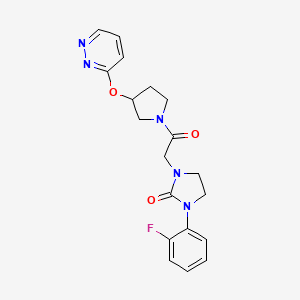![molecular formula C12H8N4OS2 B2592925 2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one CAS No. 860789-53-3](/img/structure/B2592925.png)
2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-thioxo-5-{(Z)-[2-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-1,3-thiazolan-4-one” is a chemical compound . It has been studied for its potential biological activities .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been studied for their reactivity .Physical and Chemical Properties Analysis
Specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources .Scientific Research Applications
Synthesis and Reactivity
Thiazole derivatives have been explored for their interesting reactivity patterns, which make them valuable intermediates in organic synthesis. For example, the reaction of 4-thioxo-1,3-benzothiazines with thiocarbohydrazide leads to the formation of mesoionic compounds, which can further react with methyl iodide, aldehydes, and phenacyl bromides to yield various heterocyclic compounds (Molina, Arques, Cartagena, & Valcárcel, 1986). These steps highlight the compound's role in synthesizing novel heterocyclic structures, contributing to the development of new materials and pharmaceuticals.
Antimicrobial Properties
Some thiazole derivatives demonstrate significant antimicrobial properties, making them potential candidates for developing new antibiotics. For instance, the synthesis of 3-[5-(2-oxo-2H-3-chromenyl)-1,3-oxazol-2-yl]-1,3-thiazolan-4-ones revealed potent inhibitory activity against both Gram-positive and Gram-negative bacteria (Reddy, Rao, Devi, Kumar, & Nagaraj, 2010). These findings indicate the potential of thiazole derivatives in addressing the growing concern of antibiotic resistance.
Anticancer Activity
The exploration of thiazole derivatives in cancer research has shown promising results in terms of cytotoxicity against various cancer cell lines. For example, novel thiazoles, thiadiazoles, and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones incorporating triazole moiety have been synthesized and evaluated for their antitumor activity, revealing compounds with promising inhibitory activity against human hepatocellular carcinoma and breast carcinoma cell lines (Gomha, Ahmed, & Abdelhamid, 2015). Such studies contribute to the ongoing search for effective cancer treatments.
Future Directions
Mechanism of Action
Target of action
The compound contains a 1,2,4-triazole ring, which is a common feature in many biologically active compounds . Compounds with this structure often exhibit a wide range of biological activities, including anticancer, antibacterial, antifungal, and antiviral effects
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many 1,2,4-triazole derivatives are known to interfere with various biochemical pathways, leading to their therapeutic effects .
Pharmacokinetics
Many 1,2,4-triazole derivatives are known to have good bioavailability and are well absorbed in the body .
Result of action
Many 1,2,4-triazole derivatives are known to have various effects at the molecular and cellular level, leading to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been shown to exhibit potent inhibitory activities against certain cancer cell lines . These compounds interact with various enzymes and proteins, potentially altering their function and influencing biochemical reactions .
Cellular Effects
Related 1,2,4-triazole derivatives have been shown to inhibit the proliferation of certain cancer cells, potentially by inducing apoptosis . These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of MFCD03787524 is not well-established. Related compounds have been shown to exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of MFCD03787524 at different dosages in animal models have not been extensively studied. Related compounds have been evaluated for their effects at varying dosages, including any threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Related compounds may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Related compounds may interact with various transporters or binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
Related compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
(5Z)-2-sulfanylidene-5-[[2-(1,2,4-triazol-1-yl)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4OS2/c17-11-10(19-12(18)15-11)5-8-3-1-2-4-9(8)16-7-13-6-14-16/h1-7H,(H,15,17,18)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJNBOHSZYEOKJ-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2592843.png)




![2-[[Cyclohexyl(oxo)methyl]amino]-1,3-benzothiazole-6-carboxylic acid methyl ester](/img/structure/B2592856.png)
![2-cinnamamido-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2592857.png)





![4-Phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2592863.png)
